

MRX-2843 in Patient-Derived Xenograft Models: Application Notes and Protocols

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Compound of Interest

Compound Name: MRX-2843

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Abstract

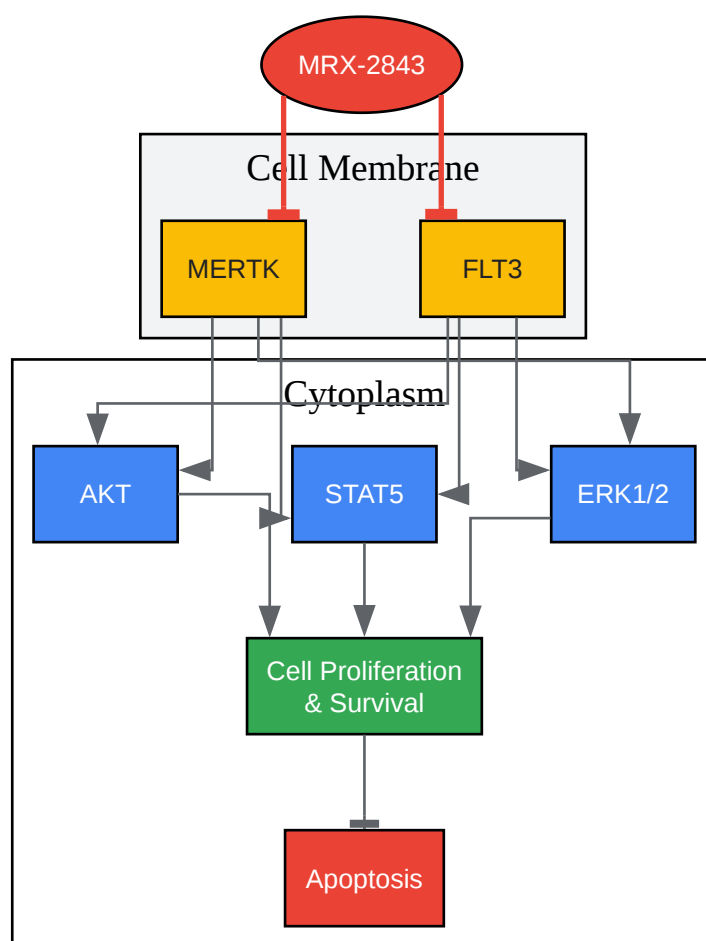
MRX-2843 is a potent, orally bioavailable dual inhibitor of MERTK and FLT3 receptor tyrosine kinases, which are implicated in the proliferation and survival of various tumor cells, particularly in acute myeloid leukemia (AML).[1] This document provides detailed application notes and experimental protocols for the use of **MRX-2843** in patient-derived xenograft (PDX) models, summarizing key efficacy data and outlining the methodologies for establishing and utilizing these preclinical models.

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a vital tool in preclinical cancer research. They more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. **MRX-2843** has demonstrated significant anti-leukemic activity in both cell line and patient-derived xenograft models of AML, including those resistant to other FLT3 inhibitors.[2][3] These protocols and data provide a framework for researchers to effectively utilize **MRX-2843** in PDX studies to investigate its therapeutic potential and mechanisms of action.

Mechanism of Action

MRX-2843 is an ATP-competitive small-molecule inhibitor that targets both MERTK and FLT3. [4] Inhibition of these kinases by **MRX-2843** blocks their phosphorylation and activation, which in turn disrupts downstream signaling pathways crucial for tumor cell survival and proliferation, such as the STAT5, ERK1/2, and AKT pathways.[2] This ultimately leads to the induction of apoptosis and a reduction in tumor cell growth.[1][2]



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Figure 1: MRX-2843 Signaling Pathway Inhibition.

Data Presentation: Efficacy of MRX-2843 in Preclinical Models

The following tables summarize the in vitro and in vivo efficacy of **MRX-2843** in various AML models.

Table 1: In Vitro Activity of **MRX-2843** in AML Cell Lines

Cell Line	Genotype	Parameter	Value	Reference
Kasumi-1	MERTK+, FLT3-WT	IC50 (Cell Viability)	143.5 ± 14.1 nM	[4]
NOMO-1	MERTK+, FLT3-WT	Apoptosis (300 nM)	67.1% ± 2.7%	[4]
MOLM-14	MERTK-, FLT3-ITD	Apoptosis (50 nM)	78.8% ± 12.3%	[2]
MV4-11	MERTKdim, FLT3-ITD	IC50 (Colony Formation)	<10 nM	[2]
MOLM-14:D835Y	Quizartinib-Resistant	Apoptosis (50 nM)	Similar to parental	[2]
MOLM-14:F691L	Quizartinib-Resistant	Apoptosis (50 nM)	Slightly reduced vs parental	[2]

Table 2: In Vivo Efficacy of **MRX-2843** in Xenograft Models

Xenograft Model	Treatment Group	Dose & Schedule	Median Survival	P-value	Reference
NOMO-1 (Cell Line)	Vehicle	-	37 days	<0.001	[5]
MRX-2843	50 mg/kg, daily oral gavage	51 days	[5]		
MOLM-14 (Cell Line)	Vehicle	-	36 days	<0.001	[4]
MRX-2843	50 mg/kg, daily oral gavage	121 days	[4]		
MOLM-14:D835Y (Cell Line)	Vehicle	-	36 days	<0.001	[4]
MRX-2843	50 mg/kg, daily oral gavage	94 days	[6]		
Quizartinib	10 mg/kg, daily oral gavage	45 days	[6]		
MOLM-14:F691L (Cell Line)	Vehicle	-	48 days	<0.001	[6]
MRX-2843	50 mg/kg, daily oral gavage	87 days	[6]		
Quizartinib	10 mg/kg, daily oral gavage	67 days	[6]		

Primary AML				
Patient	Vehicle	-	-	-
Sample				
[2]				
<hr/>				
MRX-2843	50 mg/kg, daily oral gavage	Prolonged survival	-	[2]
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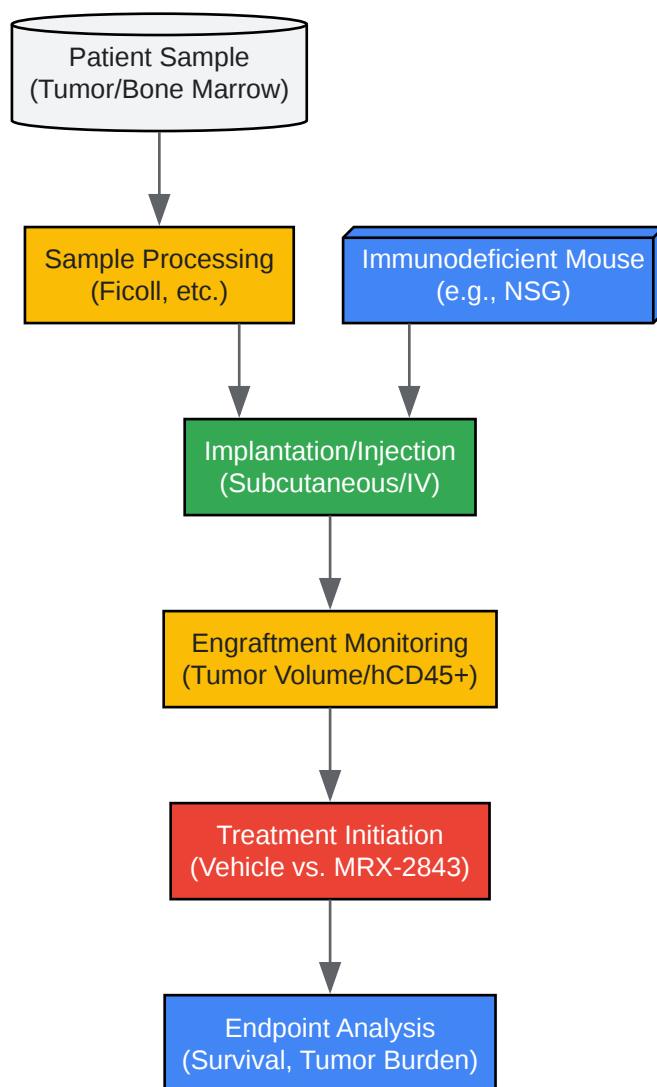
Experimental Protocols

The following protocols provide a general framework for conducting PDX studies with **MRX-2843**. Specific details may need to be optimized for individual patient samples and experimental goals.

Establishment of Patient-Derived Xenograft (PDX) Models

- Patient Sample Acquisition:
 - Obtain fresh tumor tissue or bone marrow aspirates from consenting patients under IRB-approved protocols.
 - Transport samples on ice in a suitable collection medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
- Cell Preparation (for disseminated leukemia models):
 - Isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
 - Wash cells with PBS and resuspend in a suitable medium for injection.
- Animal Model:
 - Use severely immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to support the engraftment of human cells.

- House mice in a specific-pathogen-free (SPF) facility.
- Implantation/Injection:
 - For solid tumors, surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of an anesthetized mouse.
 - For AML models, inject $1-5 \times 10^6$ primary AML cells intravenously (IV) via the tail vein.
- Engraftment Monitoring:
 - For subcutaneous models, monitor tumor growth by caliper measurements twice weekly.
 - For disseminated leukemia models, monitor for signs of disease (e.g., weight loss, hind limb paralysis) and assess engraftment by flow cytometry of peripheral blood for human CD45+ cells.



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Figure 2: General Workflow for PDX Model Studies.

MRX-2843 Administration in PDX Models

- Drug Formulation:
 - Prepare **MRX-2843** in a suitable vehicle for oral administration. A commonly used vehicle is 0.5% methylcellulose in sterile water.
 - Ensure the drug is fully dissolved or forms a homogenous suspension.
- Dosing and Administration:

- A typical effective dose of **MRX-2843** in mouse models is 50 mg/kg.[2]
- Administer the drug once daily via oral gavage.
- The volume of administration should be based on the mouse's body weight (e.g., 10 µL/g).
- Treatment Schedule:
 - Initiate treatment when tumors are established (e.g., palpable tumors of 100-200 mm³ for subcutaneous models, or detectable engraftment for disseminated models).
 - Continue daily treatment for the duration of the study or until a pre-defined endpoint is reached.
- Control Group:
 - Administer the vehicle alone to a control group of mice following the same schedule and route of administration.

Endpoint Analysis

- Tumor Growth Inhibition (for subcutaneous models):
 - Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
 - Compare the tumor growth curves between the **MRX-2843**-treated and vehicle-treated groups.
- Survival Analysis:
 - Monitor mice daily for signs of morbidity and euthanize them when they reach pre-defined humane endpoints (e.g., >20% weight loss, tumor size exceeding limits, signs of severe distress).
 - Plot Kaplan-Meier survival curves and compare the median survival between treatment groups using a log-rank test.

- Pharmacodynamic (PD) Biomarker Analysis:
 - At the end of the study, collect tumor tissue and/or bone marrow.
 - Prepare tissue lysates for Western blot analysis to assess the phosphorylation status of MERTK, FLT3, and their downstream targets (e.g., p-STAT5, p-ERK, p-AKT).
 - Perform immunohistochemistry (IHC) or flow cytometry to assess target engagement and downstream effects in situ.

Conclusion

MRX-2843 is a promising therapeutic agent with demonstrated efficacy in preclinical models of AML, including patient-derived xenografts.[2][7] The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust preclinical studies to further evaluate the potential of **MRX-2843** in various cancer types. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to inform clinical development.

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